2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties. This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities .
Preparation Methods
The synthesis of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common synthetic route involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines in pyridine at 0°C . Another method involves the reaction of arenethiols with N,N′-dichlorocyclohexa-2,5-diene-1,4-diimines in dioxane in the presence of aqueous sodium carbonate . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and sodium borohydride for reduction . Major products formed from these reactions include bis-sulfonamides and other sulfur-containing derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has been studied for its potential antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer activities . Additionally, it is used in the industry as a biocidal additive, insecticide, and plant growth regulator .
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of dynamin 1, reducing clathrin-mediated endocytosis in cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as 2,5-bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione and 2,5-bis(2-methylanilino)-1,4-benzoquinone . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the quinoid fragment and sulfur-containing groups in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
6322-77-6 |
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Molecular Formula |
C20H16O2S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,5-bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O2S2/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
OXOSZIPBWQIBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=C(C=C3)C |
Origin of Product |
United States |
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